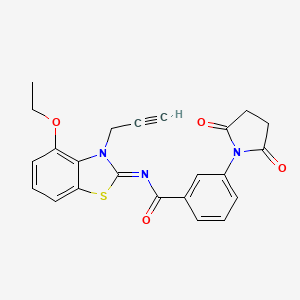

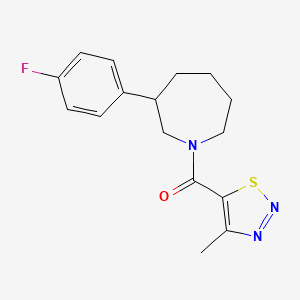

![molecular formula C21H11BrN2O2S2 B2470100 (E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 5-bromothiophene-2-carboxylate CAS No. 391896-83-6](/img/structure/B2470100.png)

(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 5-bromothiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups, including a benzo[d]thiazol-2-yl group, a cyanovinyl group, and a bromothiophene-2-carboxylate group . These groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .

Scientific Research Applications

Near-Infrared Fluorogenic Receptor for Selective Detection

A novel near-infrared fluorescent probe, BTA, based on this compound, was synthesized for selective detection of cysteine over other biologically significant amino acids. BTA showed an increase in fluorescence intensity upon addition of cysteine, making it effective for recognizing cysteine in blood serum and living cells (Asaithambi et al., 2021).

Synthesis and Antimicrobial, Anti-proliferative Activities

A study explored the synthesis of derivatives of this compound, examining their antimicrobial and antiproliferative activities. The findings suggested that these derivatives display interesting biological properties, particularly in antimicrobial and anticancer applications (Mansour et al., 2020).

Nonlinear Optical Applications

Research on derivatives of (E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 5-bromothiophene-2-carboxylate revealed potential applications in nonlinear optics (NLO). These derivatives exhibited significant NLO responses, making them promising for NLO applications (Mydlova et al., 2020).

Tyrosinase Inhibition and Melanin Production Suppression

Some derivatives were identified as effective tyrosinase inhibitors, potentially useful in reducing melanin levels in cells treated with α-melanocyte stimulating hormone, indicating potential applications in dermatology and skin care (Ha et al., 2012).

Properties

IUPAC Name |

[4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]phenyl] 5-bromothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H11BrN2O2S2/c22-19-10-9-18(27-19)21(25)26-15-7-5-13(6-8-15)11-14(12-23)20-24-16-3-1-2-4-17(16)28-20/h1-11H/b14-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCRQKHAIWHFQCP-SDNWHVSQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC=C(C=C3)OC(=O)C4=CC=C(S4)Br)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(S2)/C(=C/C3=CC=C(C=C3)OC(=O)C4=CC=C(S4)Br)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H11BrN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

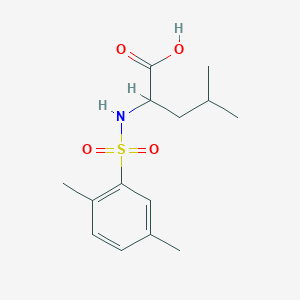

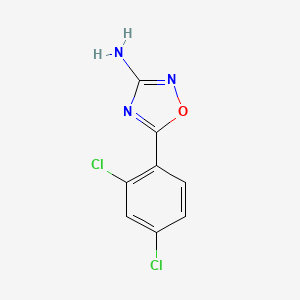

![3-(7-Bromobenzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5(4H)-one](/img/structure/B2470019.png)

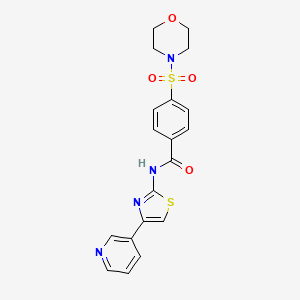

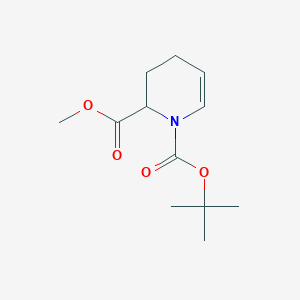

![4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole](/img/structure/B2470021.png)

![N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/no-structure.png)

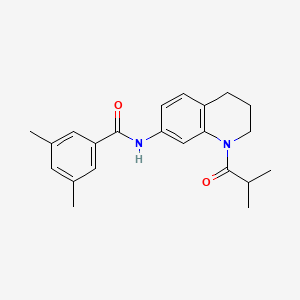

![2-Chloro-N-(1-ethylpyrazol-4-yl)-N-[(2-fluoro-3-methoxyphenyl)methyl]acetamide](/img/structure/B2470027.png)

![2,5-dichloro-N-[3-(dimethylamino)propyl]-4-ethoxybenzenesulfonamide](/img/structure/B2470031.png)

![N~6~,N~6~-dimethyl-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2470034.png)

![3-[5-Methyl-2-(propan-2-yl)phenoxy]propanoic acid](/img/structure/B2470037.png)